molecular formula C24H34N2O2Si B13131806 1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone

1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone

Cat. No.: B13131806
M. Wt: 410.6 g/mol
InChI Key: GOOPSUHVUQCLDT-UHFFFAOYSA-N
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Description

1-((1R,4r)-4-((tert-Butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone is a complex organic compound featuring a cyclohexyl group substituted with a tert-butyldimethylsilyl (TBDMS) ether and an imidazoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclohexyl and imidazoisoindole intermediates. The key steps include:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl intermediate is synthesized by the selective reduction of a suitable precursor, followed by protection of the hydroxyl group with TBDMS chloride in the presence of a base such as imidazole.

    Synthesis of the Imidazoisoindole Intermediate: This intermediate is prepared through a multi-step process involving the cyclization of an appropriate precursor under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the cyclohexyl and imidazoisoindole intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: 1-((1R,4r)-4-((tert-Butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the TBDMS-protected hydroxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (tetrahydrofuran) or ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like NaH (sodium hydride).

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazoisoindole moiety is particularly important for its biological activity, as it can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with target proteins.

Comparison with Similar Compounds

    1-((1R,4r)-4-Hydroxycyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone: Lacks the TBDMS protection, making it more reactive but less stable.

    1-((1R,4r)-4-Methoxycyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone: Features a methoxy group instead of TBDMS, altering its reactivity and solubility.

Uniqueness: The presence of the TBDMS group in 1-((1R,4r)-4-((tert-butyldimethylsilyl)oxy)cyclohexyl)-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone provides enhanced stability and protection during synthetic transformations, making it a valuable intermediate in complex organic synthesis.

This detailed overview should provide a comprehensive understanding of the compound, its preparation, reactions, applications, and unique features

Properties

Molecular Formula

C24H34N2O2Si

Molecular Weight

410.6 g/mol

IUPAC Name

1-[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanone

InChI

InChI=1S/C24H34N2O2Si/c1-24(2,3)29(4,5)28-18-12-10-17(11-13-18)23(27)14-21-19-8-6-7-9-20(19)22-15-25-16-26(21)22/h6-9,15-18,21H,10-14H2,1-5H3

InChI Key

GOOPSUHVUQCLDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)C(=O)CC2C3=CC=CC=C3C4=CN=CN24

Origin of Product

United States

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